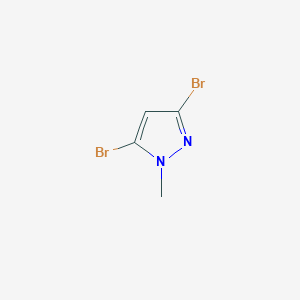

3,5-dibromo-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQLTKNWNGAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361019-05-7 | |

| Record name | 3,5-dibromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dibromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique chemical properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical characteristics to optimize its performance in various applications. This guide focuses on a specific, yet significant, derivative: 3,5-dibromo-1-methyl-1H-pyrazole . The introduction of bromine atoms at the 3 and 5 positions, coupled with a methyl group at the 1-position, imparts distinct electronic and steric features that are critical for its role as a versatile building block in the synthesis of more complex molecules.[2] This document serves as a comprehensive technical resource, providing an in-depth analysis of the core physicochemical properties of this compound, supported by experimental data and established scientific principles.

Molecular and General Properties

This compound is a halogenated heterocyclic compound. The presence of two bromine atoms significantly increases the molecule's molecular weight and influences its electronic distribution, making the pyrazole ring electron-deficient. This electronic characteristic is a key determinant of its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Br₂N₂ | [3] |

| Molecular Weight | 239.90 g/mol | [3] |

| IUPAC Name | This compound | |

| CAS Number | 1361019-05-7 | [4] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥97% |

Physicochemical Data

The physicochemical properties of a compound are paramount in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, these properties guide the selection of appropriate reaction conditions and purification methods.

| Parameter | Value | Source(s) |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |

| Density | 2.5 g/cm³ | [4] |

| Flash Point | 122.6 °C | [4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. This section outlines the expected spectral features of this compound based on the analysis of related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. A singlet would be observed for the methyl protons (N-CH₃), and another singlet for the proton at the 4-position of the pyrazole ring (C4-H). The chemical shift of the C4-H proton would be influenced by the deshielding effect of the adjacent bromine atoms. For the related compound, 3-bromo-1-methyl-1H-pyrazole, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 3.88 (3H, s) for the methyl group, δ 6.25 (1H, d, J=2.4 Hz), and δ 7.25 (1H, d, J=2.0 Hz) for the pyrazole ring protons.[6]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms in the molecule: one for the methyl group, one for the C4 carbon, and one for the C3 and C5 carbons, which are equivalent due to symmetry. The chemical shifts of the C3 and C5 carbons would be significantly influenced by the directly attached bromine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the pyrazole ring. The C-Br stretching vibrations would appear in the fingerprint region. The experimental and theoretical vibrational spectra of pyrazole and 3,5-dimethyl pyrazole have been studied, providing a basis for interpreting the spectrum of this derivative.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8][9] Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[10]

Thermal Properties

Understanding the thermal stability of a compound is crucial for its safe handling, storage, and application in various processes.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

While specific TGA and DSC data for this compound are not available in the reviewed literature, general knowledge of similar compounds suggests that it would be thermally stable to a certain temperature, after which it would undergo decomposition. TGA would reveal the decomposition temperature and the number of decomposition steps, while DSC would indicate the melting point and any other phase transitions.[11][12][13] For example, the thermal decomposition of dinitropyrazole-based energetic materials has been studied, showing that the decomposition mechanism is highly dependent on the substituents.[14]

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the search results, a common method for the synthesis of the related 3,5-dibromo-1H-pyrazole involves the treatment of 3,4,5-tribromo-1H-pyrazole with n-butyllithium.[15] Methylation of the resulting 3,5-dibromo-1H-pyrazole would then yield the target compound.

Experimental Protocol: Illustrative Synthesis of 3,5-dibromo-1H-pyrazole

This protocol is for the related compound and serves as an illustrative example of the synthetic strategy that could be adapted.

-

Reaction Setup: To a solution of 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching: Quench the reaction by the slow addition of a methanol/THF mixture.

-

Work-up: Allow the reaction to warm to room temperature. Remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash with aqueous HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be further purified by chromatography.[15]

References

- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5 [m.chemicalbook.com]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. azom.com [azom.com]

- 14. Buy 3,5-dibromo-1H-pyrazole | 67460-86-0 [smolecule.com]

- 15. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-dibromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 3,5-dibromo-1-methyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry and materials science. By delving into the experimental causality and presenting a self-validating framework, this document aims to equip researchers with the necessary insights for their own structural investigations.

Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis

Pyrazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and the development of new therapeutics.[2][3]

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline material.[4][5] This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological function of a compound.[6][7] This guide will focus on the crystal structure of this compound, elucidating the key structural features and the methodologies used to determine them.

Experimental Methodology: From Synthesis to Structure Solution

The journey from a powdered compound to a fully resolved crystal structure involves a series of meticulous steps, each with its own set of considerations and best practices.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of a pyrazole precursor. The purity of the final compound is critical for obtaining high-quality crystals suitable for diffraction studies.

Protocol for Crystallization:

-

Solvent Selection: A systematic screening of solvents with varying polarities is essential to identify a suitable system for crystal growth. Slow evaporation is a commonly employed technique. For this compound, solvents such as ethanol or methanol are often good starting points.

-

Saturation: A supersaturated solution of the purified compound is prepared by dissolving it in a minimal amount of the chosen solvent, with gentle heating if necessary.

-

Crystal Growth: The solution is then allowed to cool slowly to room temperature, followed by further cooling in a controlled environment (e.g., a refrigerator at 4°C). The slow rate of cooling is crucial to allow for the formation of well-ordered, single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and prepared for mounting.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the structural analysis lies in the SC-XRD experiment. The following workflow outlines the key stages:

Figure 1: General workflow for crystal structure determination.

Detailed Steps for Data Collection:

-

Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[8]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[9]

-

Data Acquisition: The crystal is rotated through a series of angles while being irradiated with X-rays. The diffracted X-rays are collected by the detector, generating a series of diffraction patterns.[10]

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using methods like direct methods or Patterson synthesis. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[7] The quality of the final model is assessed by crystallographic R-factors.[11]

Crystal Structure Analysis of this compound

The crystallographic data for this compound provides a wealth of information about its molecular and supramolecular structure.

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₄Br₂N₂ |

| Formula Weight | 239.90 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

| Note: Specific values for unit cell dimensions and R-factor would be obtained from the primary crystallographic publication or database entry. |

Molecular Structure and Conformation

The analysis of bond lengths and angles within the this compound molecule reveals the precise geometry of the pyrazole ring and its substituents.

-

Pyrazole Ring: The pyrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization.

-

Carbon-Bromine Bonds: The C-Br bond lengths are consistent with typical values for brominated aromatic compounds.

-

Methyl Group: The methyl group is attached to one of the nitrogen atoms of the pyrazole ring.

Figure 2: Schematic of the this compound molecule.

Supramolecular Interactions and Crystal Packing

Beyond the individual molecule, the crystal structure reveals how molecules are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions.

-

Hydrogen Bonding: While the N-H proton of the parent pyrazole is replaced by a methyl group, weak C-H···N or C-H···Br hydrogen bonds may still play a role in stabilizing the crystal lattice.

-

Halogen Bonding: The bromine atoms can participate in halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule.

-

π-π Stacking: The planar pyrazole rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[12]

The interplay of these non-covalent interactions dictates the overall supramolecular architecture of the crystal.[13][14][15]

Conclusion: Implications for Drug Development and Materials Science

The detailed crystal structure analysis of this compound provides invaluable insights for researchers in several key areas:

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's three-dimensional structure allows for a deeper understanding of its interaction with biological targets, guiding the design of more potent and selective drug candidates.

-

Polymorphism Screening: Understanding the crystal packing and intermolecular interactions is crucial for identifying and characterizing different polymorphic forms of the compound, which can have significant implications for its physical properties and bioavailability.

-

Crystal Engineering: The knowledge of the supramolecular synthons present in the crystal structure can be leveraged to design new co-crystals and materials with tailored properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fiveable.me [fiveable.me]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1-methyl-1H-pyrazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-dibromo-1-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern solubility and providing detailed protocols for its empirical determination.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound is a substituted heterocyclic compound with significant potential in synthetic chemistry. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules.[1] The two bromine atoms at the 3 and 5 positions serve as excellent leaving groups, making this molecule a versatile precursor for a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in the synthesis of novel pharmaceuticals and advanced materials.

The success of any synthetic procedure involving this compound, from reaction setup to purification, is critically dependent on its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, managing reaction thermodynamics, and ensuring efficient purification through methods like crystallization or chromatography. An understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for its effective utilization in research and development.

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its behavior based on its structure and known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [2] |

| Molecular Weight | 239.90 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |

| Density | ~2.5 g/cm³ | [3] |

| CAS Number | 1361019-05-7 | [3] |

The structure of this compound features a polar pyrazole ring with two nitrogen atoms, a nonpolar methyl group, and two bromine atoms which contribute to both polarity and van der Waals interactions. This combination of features suggests a nuanced solubility profile. In general, pyrazole and its derivatives tend to be more soluble in organic solvents than in water.[4] The structural diversity of pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility.[5]

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the pyrazole ring without the steric hindrance of hydrogen bonding.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, due to potential π-π stacking interactions with the pyrazole ring. Also, in polar protic solvents like methanol and ethanol, where hydrogen bonding with the nitrogen atoms is possible, though the methyl group may slightly hinder this.

-

Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the primary intermolecular forces are weak van der Waals forces, which are less compatible with the polar nature of the pyrazole core.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of public data, an empirical determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Centrifuge the vials to further ensure the separation of the solid and liquid phases.

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these factors provides a predictive framework for solvent selection.

Caption: Key factors influencing the solubility of this compound.

-

"Like Dissolves Like": This fundamental principle suggests that solvents with similar polarity to the solute will be most effective. The polar pyrazole ring will favor interactions with polar solvents, while the less polar regions will interact better with nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols can solvate the molecule effectively through hydrogen bonding.

-

Dipole-Dipole Interactions: The significant dipole moment of the pyrazole ring will lead to strong interactions with polar aprotic solvents like acetone and ethyl acetate.

-

Temperature: In most cases, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally if the intended application involves varying temperatures.

Conclusion and Future Work

This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the theoretical principles and the detailed experimental protocol provided herein empower researchers to generate this critical data in their own laboratories.

Future work should focus on the systematic measurement of the solubility of this compound in a broad range of solvents and at various temperatures. The resulting data would be invaluable to the scientific community, facilitating the wider adoption of this versatile building block in synthetic chemistry and drug discovery.

References

A Technical Guide to the Thermal Stability of 3,5-dibromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of a Privileged Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the pyrazole core is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] The introduction of bromine atoms and a methyl group, as in 3,5-dibromo-1-methyl-1H-pyrazole (CAS No: 1361019-05-7), creates a versatile building block with unique electronic and steric properties.[1] However, the utility of such a molecule in multi-step syntheses or as a final active pharmaceutical ingredient is intrinsically linked to its stability under various processing conditions. Thermal stability, in particular, is a critical parameter that dictates storage, handling, and reaction conditions.

This guide provides a comprehensive technical overview of the thermal stability of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as both a repository of known information and a methodological framework for its empirical determination. We will delve into the principles of thermal analysis, predict the thermal behavior based on analogous structures, and provide detailed protocols for researchers to rigorously assess the thermal stability of this compound in their own laboratories.

Molecular Profile of this compound

The thermal behavior of a molecule is a direct consequence of its structure. The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of thermal stability. However, the substituents on the ring play a crucial role in modifying this inherent stability.

Key Structural Features Influencing Thermal Stability:

-

Pyrazole Core: The aromatic nature of the pyrazole ring contributes to its overall stability.

-

C-Br Bonds: The carbon-bromine bonds are expected to be the weakest bonds in the molecule and likely the initial sites of thermal decomposition. The presence of two such bonds increases the likelihood of decomposition at elevated temperatures.

-

N-N Bond: The nitrogen-nitrogen single bond within the pyrazole ring is another potential point of cleavage under thermal stress.

-

N-CH₃ Bond: The bond between the ring nitrogen and the methyl group is generally more stable than the C-Br bonds but can also be a site of fragmentation.

Known Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1361019-05-7 | [2][3] |

| Molecular Formula | C₄H₄Br₂N₂ | [2] |

| Molecular Weight | 239.90 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Density | 2.5 g/cm³ | [3] |

| Flash Point | 122.6 °C | [3] |

The Methodological Cornerstone: Thermal Analysis

To empirically determine the thermal stability of this compound, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).

A Practical Workflow for Thermal Stability Assessment

The following is a detailed, self-validating protocol for the characterization of the thermal stability of this compound.

Experimental Protocol: Simultaneous TGA-DSC Analysis

Objective: To determine the decomposition temperature, mass loss profile, and associated thermal events of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for obtaining time-correlated mass loss and heat flow data.

Materials:

-

This compound

-

High-purity nitrogen (or other desired purge gas)

-

Aluminum or ceramic pans and lids

Procedure:

-

Instrument Calibration: Ensure the TGA balance and DSC temperature and heat flow are calibrated according to the manufacturer's specifications.

-

Sample Preparation:

-

Tare an appropriate sample pan (e.g., aluminum or ceramic).

-

Accurately weigh 3-5 mg of this compound into the pan. Record the exact weight.

-

If desired, lightly crimp a lid onto the pan, ensuring a pinhole to allow for the escape of decomposition products.

-

-

Experimental Setup:

-

Place the sample pan in the TGA-DSC furnace.

-

Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Begin the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG). Note any distinct mass loss steps.

-

DSC Curve: Identify endothermic or exothermic peaks associated with thermal events. Correlate these peaks with the mass loss events observed in the TGA data.

-

Caption: Experimental workflow for TGA-DSC analysis.

Predicted Thermal Behavior and Decomposition

While specific experimental data is not available, an informed prediction of the thermal decomposition of this compound can be made based on the behavior of similar brominated and heterocyclic compounds.

Anticipated TGA-DSC Profile

It is anticipated that this compound will be stable up to a certain temperature, after which it will undergo a sharp, single-step decomposition. The DSC curve would likely show a significant exothermic event corresponding to this decomposition, indicating that the process releases a substantial amount of energy.

Proposed Decomposition Pathway

The thermal decomposition is likely initiated by the cleavage of the weakest bonds, the C-Br bonds. This homolytic cleavage would generate bromine radicals and a pyrazole-based radical. These highly reactive species can then participate in a cascade of further reactions.

Plausible Initial Decomposition Steps:

-

C-Br Bond Cleavage: The primary and most likely initiation step.

-

N-N Bond Cleavage: Subsequent or concurrent cleavage of the N-N bond in the pyrazole ring, leading to the formation of various nitrogen-containing fragments.

-

Hydrogen Abstraction: Bromine radicals can abstract hydrogen atoms from the methyl group or other molecules, forming HBr.[6]

The main gaseous products from the thermal decomposition of brominated flame retardants often include carbon oxides and hydrogen bromide.[7] Therefore, it is reasonable to expect similar products from the decomposition of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 5. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cetjournal.it [cetjournal.it]

- 7. m.ciop.pl [m.ciop.pl]

A Comprehensive Guide to the Characterization of Dibromodiazines (C₄H₂Br₂N₂): Isomer Differentiation and Structural Elucidation for Pharmaceutical and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C₄H₂Br₂N₂ represents a class of heterocyclic compounds known as dibromodiazines. While the initial query may have been for C₄H₄Br₂N₂, the stable, aromatic heterocyclic isomers of significant interest to the scientific community correspond to the formula C₄H₂Br₂N₂. These compounds are not mere laboratory curiosities; they are foundational building blocks in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] Their rigid diazine core, functionalized with two reactive bromine atoms, makes them ideal synthons for constructing complex molecular architectures through reactions like Suzuki, Stille, and Sonogashira cross-couplings.[3]

The precise positioning of the two nitrogen atoms and two bromine atoms on the aromatic ring gives rise to a multitude of structural isomers, primarily categorized as dibromopyridazines, dibromopyrimidines, and dibromopyrazines. Each unique isomer possesses distinct physicochemical properties and reactivity. For drug development professionals, this is not a trivial distinction; different isomers of the same molecular formula can exhibit vastly different biological activities, metabolic profiles, and patentability.[4][5][6]

This guide provides a comprehensive, field-proven framework for the unambiguous characterization and structural elucidation of C₄H₂Br₂N₂ isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, enabling researchers to confidently identify and differentiate these critical chemical entities.

Part 1: The Isomer Landscape and Foundational Physicochemical Properties

The first step in any characterization workflow is to understand the potential structures and their basic physical properties. For C₄H₂Br₂N₂, the primary isomers are based on the three diazine scaffolds. A summary of the most common commercially available isomers is presented below. These properties, particularly the melting point, serve as a rapid, preliminary check for identity and purity against a known standard.

| Isomer Name | Structure | CAS Number | Melting Point (°C) | Core Scaffold |

| 3,6-Dibromopyridazine | 17973-86-3 | 115-123[1][7] | Pyridazine (1,2-Diazine) | |

| 2,4-Dibromopyrimidine | 36847-10-6 | Not specified | Pyrimidine (1,3-Diazine) | |

| 2,5-Dibromopyrimidine | 32779-37-6 | 82-86 | Pyrimidine (1,3-Diazine) | |

| 4,6-Dibromopyrimidine | 36847-10-6 | Not specified | Pyrimidine (1,3-Diazine) | |

| 2,3-Dibromopyrazine | 95538-03-7 | Not specified | Pyrazine (1,4-Diazine) | |

| 2,5-Dibromopyrazine | 23229-26-7 | Not specified | Pyrazine (1,4-Diazine) | |

| 2,6-Dibromopyrazine | 23229-25-6 | Not specified | Pyrazine (1,4-Diazine) |

Note: Structures are illustrative representations.

Part 2: The Integrated Spectroscopic Workflow for Unambiguous Elucidation

A single analytical technique is insufficient for the complete characterization of a C₄H₂Br₂N₂ isomer. A logical, multi-faceted spectroscopic approach is required for self-validation and absolute confidence in the structural assignment. The following workflow is the industry standard for this class of compounds.

Caption: Integrated workflow for C₄H₂Br₂N₂ isomer characterization.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: The primary role of MS is to confirm the molecular weight and elemental composition. For C₄H₂Br₂N₂, the presence of two bromine atoms provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit three major peaks in the molecular ion region: the M peak (containing two ⁷⁹Br), the M+2 peak (one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (two ⁸¹Br), in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).

-

Data Analysis:

-

Confirm the monoisotopic mass of C₄H₂⁷⁹Br₂N₂ at m/z 235.85847 Da.[4][5]

-

Verify the presence of the M, M+2, and M+4 peaks with the characteristic ~1:2:1 intensity ratio.

-

Utilize the instrument software to calculate the elemental formula from the exact mass and compare it to the theoretical C₄H₂Br₂N₂.

-

Infrared (IR) Spectroscopy: The Functional Fingerprint

Expertise & Causality: While MS confirms the formula, IR spectroscopy provides information about the bonds within the molecule. For dibromodiazines, the key information lies in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each isomer. Additionally, characteristic aromatic C=C and C=N ring stretching vibrations can be observed. The presence of these bands confirms the aromatic diazine core.

Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]

-

Pellet Formation: Transfer the mixture to a hydraulic press and apply pressure to form a thin, transparent pellet.[8]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum from 4000 to 400 cm⁻¹.[8]

-

Data Analysis: Identify characteristic absorption bands. Key expected regions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretch

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations

-

~800-600 cm⁻¹: C-Br stretching vibrations[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator

Expertise & Causality: NMR is the most powerful technique for distinguishing between the C₄H₂Br₂N₂ isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, leading to a distinct spectrum for each isomer based on molecular symmetry.

-

¹H NMR: For a C₄H₂Br₂N₂ molecule, there are two protons on the aromatic ring. Their relationship (and thus the resulting spectrum) is dictated by the isomer's symmetry.

-

Symmetrical Isomers (e.g., 2,5-dibromopyrazine, 3,6-dibromopyridazine): The two protons are chemically equivalent. This results in a single signal (a singlet) in the ¹H NMR spectrum.

-

Asymmetrical Isomers (e.g., 2,3-dibromopyrazine, 2,5-dibromopyrimidine): The two protons are in different chemical environments. This results in two distinct signals. These signals will appear as doublets due to coupling with each other.

-

-

¹³C NMR: Similarly, the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the isomer.

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition (if needed): If the 1D spectra are ambiguous or for complete assignment, acquire 2D NMR spectra. Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable for definitively assigning every signal and confirming the substitution pattern.[9][10][11]

-

Data Analysis: Compare the number of signals, chemical shifts, and coupling constants to differentiate between possible isomers.

Caption: Logic for differentiating isomers using ¹H NMR.

Illustrative NMR Data Comparison (Hypothetical)

| Isomer | Symmetry | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiator |

| 3,6-Dibromopyridazine | Symmetrical | 1 (singlet) | 2 | Single proton signal. |

| 2,5-Dibromopyrazine | Symmetrical | 1 (singlet) | 2 | Single proton signal. |

| 4,6-Dibromopyrimidine | Symmetrical | 2 (1 singlet, 1 doublet) | 3 | One isolated proton (singlet at C2-H) and one proton coupled to N. |

| 2,5-Dibromopyrimidine | Asymmetrical | 2 (two doublets) | 4 | Two distinct proton signals, coupled to each other. |

Part 3: Chromatographic Methods for Purity Assessment

Expertise & Causality: Spectroscopic methods are ideal for identifying a pure substance, but they are less effective at quantifying minor impurities. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a sample. Many commercial suppliers of these compounds specify purity as determined by GC.[1][12][13]

Protocol: Purity Analysis by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

-

Method Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The characterization of a C₄H₂Br₂N₂ isomer is a process of systematic, orthogonal analysis. It begins with the confirmation of molecular weight and elemental formula by Mass Spectrometry, proceeds through functional group identification with IR Spectroscopy, and culminates in the definitive structural elucidation by NMR Spectroscopy. Each step provides a piece of the puzzle, and together they form a self-validating system that ensures the trustworthiness of the final assignment. For scientists in drug discovery and materials science, this rigorous characterization is not merely an academic exercise; it is a prerequisite for reproducible, high-impact research and the development of novel, effective products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromopyrazine | C4H2Br2N2 | CID 13867572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-Dibromopyrimidine | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-Dibromopyridazine 97 17973-86-3 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Dibromopyrazine 95 GC 23229-26-7 [sigmaaldrich.com]

- 13. 4,6-Dibromopyrimidine, 1G | Labscoop [labscoop.com]

A Senior Application Scientist's In-depth Technical Guide to 3,5-dibromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,5-dibromo-1-methyl-1H-pyrazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its presence is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] Within this esteemed class of heterocycles, This compound emerges as a highly versatile and strategic building block for the synthesis of novel therapeutic agents.

This technical guide, curated from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of the chemical properties, synthesis, and potential applications of this compound. We will delve into the causality behind its synthetic utility and explore how its unique structural features can be leveraged in the rational design of new drug candidates.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a liquid at room temperature with a high boiling point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1361019-05-7 | [2] |

| Molecular Formula | C₄H₄Br₂N₂ | [2] |

| Molecular Weight | 239.90 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |

| Density | 1.558 g/mL at 25 °C | [3] |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Two-Step Approach

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and known reactions of pyrazole derivatives. The following two-step protocol outlines a plausible pathway, starting from the commercially available 3,5-dibromo-1H-pyrazole.

Step 1: N-Methylation of 3,5-dibromo-1H-pyrazole

The first step involves the methylation of the pyrazole nitrogen. This is a standard N-alkylation reaction.

-

Reaction: 3,5-dibromo-1H-pyrazole is deprotonated with a suitable base to form the corresponding pyrazolide anion, which then acts as a nucleophile to attack a methylating agent.

-

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the pyrazole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder and often safer alternative.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another common and cost-effective option.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Experimental Protocol:

-

To a solution of 3,5-dibromo-1H-pyrazole (1.0 eq) in anhydrous DMF, cautiously add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Bromination of 1-methyl-1H-pyrazole (Alternative Route)

An alternative approach involves the direct bromination of 1-methyl-1H-pyrazole. The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and reactive. However, to achieve 3,5-dibromination, more forcing conditions are necessary.

-

Reaction: 1-methyl-1H-pyrazole is treated with a brominating agent to introduce bromine atoms at the 3 and 5 positions.

-

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.

-

Solvent: A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be used.

-

Experimental Protocol:

-

Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (2.2 eq) in portions to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Diagram 1: Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C4-H proton of the pyrazole ring and a singlet for the N-methyl protons. The chemical shift of the C4-H proton would be influenced by the two adjacent bromine atoms.

-

¹³C NMR: The carbon spectrum would display signals for the three pyrazole ring carbons and the N-methyl carbon. The carbons bearing the bromine atoms (C3 and C5) would be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed with its corresponding M+2 and M+4 peaks.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the pyrazole ring.

Reactivity and Synthetic Utility in Drug Discovery

The true value of this compound lies in its reactivity, which allows for the facile introduction of diverse chemical functionalities. The two bromine atoms at the 3 and 5 positions are excellent leaving groups, making the molecule a prime substrate for a variety of cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions:

Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings enable the formation of new carbon-carbon bonds at the C3 and C5 positions.[4] This allows for the precise installation of aryl, heteroaryl, alkenyl, or alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Diagram 2: Reactivity and Applications

Caption: Key cross-coupling reactions of this compound.

By strategically choosing the coupling partners, researchers can rapidly generate libraries of novel pyrazole derivatives for high-throughput screening. The methyl group at the N1 position prevents the formation of regioisomers that can occur with N-unsubstituted pyrazoles, simplifying product purification and characterization.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined structure, coupled with the high reactivity of its two bromine atoms, provides a reliable platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of the next generation of medicines. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this powerful pyrazole derivative.

References

Introduction: The Pyrazole Core as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the annals of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to the central framework of blockbuster drugs is a compelling narrative of chemical ingenuity, serendipitous discovery, and the dawn of rational drug design. The versatility of the pyrazole structure and the wide spectrum of its biological activities have sustained its relevance for over a century, making it a subject of considerable interest for researchers, scientists, and drug development professionals.[3] This guide provides an in-depth exploration of the discovery and history of substituted pyrazoles, detailing the foundational syntheses, the pioneering scientists, the evolution of therapeutic applications, and the structure-activity relationships that have cemented the pyrazole core's importance in modern pharmacology.

Part 1: The Genesis of Pyrazole Chemistry

The story of pyrazoles begins in the late 19th century, a vibrant era for organic chemistry. Two German chemists, Ludwig Knorr and Hans von Pechmann, are credited with independently developing the foundational methods for synthesizing this heterocyclic system.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of a substituted pyrazole was accomplished by Ludwig Knorr in 1883.[4][5] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine) yielded a new heterocyclic compound, which he named "pyrazole".[2][4][6] This reaction, now famously known as the Knorr pyrazole synthesis, became the cornerstone for accessing a vast array of substituted pyrazoles and pyrazolones.[7][8] The reaction's robustness and high yields are attributed to the formation of a stable, aromatic ring.[7]

Experimental Protocol: Knorr's First Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[4][9]

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Methodology:

-

Initial Condensation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[4]

-

Separation: The water generated during the reaction was carefully separated from the oily condensation product.[4]

-

Cyclization: The isolated oily product was heated on a water bath for an extended period. This thermal treatment induced cyclization via the elimination of ethanol, leading to the formation of the crude pyrazolone product.[4]

-

Purification: The crude product was purified by recrystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.

-

Caption: General workflow of the Knorr pyrazole synthesis.

The Pechmann Pyrazole Synthesis (1898)

A few years later, German chemist Hans von Pechmann developed an alternative route to the pyrazole core.[10][11] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[11][12] This method, while historically significant, often involves hazardous reagents like diazomethane and can suffer from issues with regioselectivity, which has limited its broad application compared to the Knorr synthesis.[12]

Part 2: The First Pharmaceutical Revolution: Antipyrine and Phenylbutazone

The true impact of Knorr's discovery was realized when these new compounds were tested for biological activity. This marked the beginning of pyrazoles' long and successful history in medicine.

Antipyrine (Phenazone): An Early Synthetic Drug

In the early 1880s, Knorr synthesized a compound he named antipyrine (later known as phenazone).[13] This was achieved through the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting pyrazolone intermediate.[14] Patented in 1883, antipyrine was one of the very first synthetic medicines to enter the market.[13][15] It exhibited remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties and became the most widely used drug in the world until the rise of Aspirin.[15][16][17]

Synthesis Protocol: Antipyrine

-

Pyrazolone Formation: Phenylhydrazine is reacted with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, following the Knorr synthesis pathway.[14]

-

Methylation: The resulting pyrazolone is then methylated, typically using a methylating agent like dimethyl sulfate or methyl iodide, to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[14]

Caption: Synthetic pathway for Antipyrine.

Phenylbutazone: A Potent Anti-inflammatory Agent

Decades later, the pyrazole scaffold was revisited to create more potent anti-inflammatory drugs. Phenylbutazone was first synthesized in 1946 and introduced clinically in 1949.[18] It is a pyrazolidine-3,5-dione derivative, not a pyrazole in the aromatic sense, but its synthesis is directly descended from the same chemical principles. It is obtained by the condensation of diethyl n-butylmalonate with hydrazobenzene.[18][19] Phenylbutazone proved to be a powerful non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[18] Its use in humans has been curtailed due to adverse effects, but it remains an important medication in veterinary medicine.[18]

Synthesis Protocol: Phenylbutazone

-

Reactant Preparation: The synthesis requires diethyl n-butylmalonate and hydrazobenzene.[19] Diethyl n-butylmalonate is itself an intermediate prepared from diethyl malonate.[20][21]

-

Condensation/Cyclization: Diethyl n-butylmalonate is condensed with hydrazobenzene in the presence of a base. This one-pot reaction forms the heterocyclic pyrazolidinedione ring through lactamization.[18][19]

-

Purification: The crude product is acidified to precipitate it from the reaction mixture, filtered, and then recrystallized from a solvent like ethanol/water to obtain pure phenylbutazone.[18]

Part 3: The Era of Rational Design: Selective COX-2 Inhibition

The mechanism of action for NSAIDs like Phenylbutazone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation and pain.[18][22] A revolutionary discovery in the early 1990s identified two distinct COX isoforms: COX-1 and COX-2.[23]

-

COX-1: Is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[23][24]

-

COX-2: Is inducible, with its expression significantly increased at sites of inflammation.[23][24]

This dichotomy presented a clear therapeutic goal: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to older NSAIDs.[23] This hypothesis launched the era of rational drug design in this field.

Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.

Celecoxib: The Dawn of Selective Inhibition

A research team at G.D. Searle, led by John Talley, discovered and developed Celecoxib (brand name Celebrex), a diaryl-substituted pyrazole that was the first selective COX-2 inhibitor to be approved by the FDA in 1998.[23][25][26] The development of Celecoxib was a triumph of structure-activity relationship (SAR) studies.

Structure-Activity Relationship of Celecoxib:

The key to Celecoxib's selectivity lies in a structural difference between the COX-1 and COX-2 active sites. The COX-2 active site has a larger, more accommodating side pocket due to the presence of a valine residue (Val523) instead of the bulkier isoleucine found in COX-1.[27] The Searle team discovered that a para-sulfonamidophenyl group at the N-1 position of the pyrazole ring was crucial.[26] This bulky group could fit into the side pocket of COX-2 but was sterically hindered from entering the active site of COX-1, leading to selective inhibition.[27]

Synthesis Protocol: Celecoxib

A common and fundamental approach for the synthesis of Celecoxib involves a two-step process based on the Knorr synthesis.[23][27]

-

Claisen Condensation: 4-methylacetophenone is reacted with an ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) to form the β-dicarbonyl intermediate, 4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione.[27]

-

Cyclization: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a solvent like ethanol under reflux. This step forms the pyrazole ring, yielding Celecoxib.[27]

Table 1: Comparative COX Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Phenylbutazone | ~2.7 | ~1.3 | ~2 |

| Celecoxib | ~15 | ~0.04 | ~375 |

| Data are illustrative and compiled from various sources to show relative selectivity. |

Conclusion

The history of substituted pyrazoles is a microcosm of the evolution of drug discovery itself. It began with the foundational synthetic work of chemists like Ludwig Knorr, leading to the serendipitous discovery of one of the world's first synthetic drugs, Antipyrine.[4] The journey continued with the development of potent but non-specific agents like Phenylbutazone.[18] The narrative culminates in the modern era of rational drug design, exemplified by the creation of Celecoxib, where a deep understanding of biological targets and structure-activity relationships allowed for the precise engineering of a molecule with a desired therapeutic profile.[23] Today, the pyrazole nucleus is found in dozens of FDA-approved drugs for a wide range of conditions, from cancer to viral infections, cementing its status as a truly privileged and enduring scaffold in medicinal chemistry.[24][28][29]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. books.rsc.org [books.rsc.org]

- 3. fmhr.net [fmhr.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Knorr Pyrazole Synthesis [drugfuture.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 11. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 12. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 13. Phenazone - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 16. What is Antipyrine used for? [synapse.patsnap.com]

- 17. Antipyrine | drug | Britannica [britannica.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 20. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 21. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 26. Celecoxib - Wikipedia [en.wikipedia.org]

- 27. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 28. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Unveiling the Electronic Landscape of 3,5-dibromo-1-methyl-1H-pyrazole: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the molecular and electronic properties of 3,5-dibromo-1-methyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of extensive experimental data on its theoretical characteristics, this document synthesizes established computational methodologies to predict its structural parameters, spectroscopic signatures, and electronic behavior. By leveraging Density Functional Theory (DFT) and other computational tools, we offer a predictive exploration of this molecule, providing researchers with a robust foundation for its application in novel drug design and material development. This guide is designed to bridge the gap between synthetic utility and a deep, predictive understanding of the molecule's intrinsic properties.

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a cornerstone in modern pharmacology and materials science, renowned for their diverse biological activities and versatile chemical functionalities.[1] The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of bromine atoms at the 3 and 5 positions, along with a methyl group at the N1 position, as in this compound (C₄H₄Br₂N₂), creates a molecule with unique electronic and steric properties.[2] These halogen substitutions not only influence the molecule's reactivity but also its potential for forming crucial intermolecular interactions, such as halogen bonding, which is of increasing interest in drug design.

This guide will delve into the theoretical calculations that can elucidate the fundamental properties of this compound, providing a predictive lens through which to view its behavior and potential applications.

Computational Methodology: A Framework for Prediction

To investigate the molecular properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of pyrazole derivatives, offering a balance between accuracy and computational cost.

Geometry Optimization

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311+G(d,p) or a larger basis set is recommended to accurately describe the electronic distribution, especially around the bromine atoms.

-

Procedure:

-

Construct the initial molecular structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Diagram: Computational Workflow for Molecular Property Prediction

Caption: A typical workflow for the theoretical prediction of molecular properties.

Predicted Molecular Structure and Properties

Based on the aforementioned computational methodology and trends observed in related pyrazole structures, we can predict the key structural and electronic parameters of this compound.

Molecular Geometry

The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic compounds. The bromine and methyl substituents will lie in or very close to this plane.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Justification |

| N1-N2 Bond Length | ~1.35 Å | Typical N-N single bond in a pyrazole ring. |

| C3-N2 Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to ring aromaticity. |

| C4-C5 Bond Length | ~1.38 Å | Aromatic C-C bond character. |

| C3-Br Bond Length | ~1.88 Å | Standard C-Br bond length on an aromatic ring. |

| C5-Br Bond Length | ~1.88 Å | Similar to the C3-Br bond. |

| N1-C5 Bond Length | ~1.37 Å | Aromatic C-N bond character. |

| N1-C(methyl) Bond Length | ~1.47 Å | Typical C-N single bond. |

| C3-C4-C5 Bond Angle | ~105° | Consistent with a five-membered heterocyclic ring. |

| N2-N1-C5 Bond Angle | ~110° | Consistent with a five-membered heterocyclic ring. |

Note: These are estimated values based on computational studies of similar molecules and should be confirmed by specific calculations for this compound.

Electronic Properties and Reactivity

The electronic properties of the molecule, particularly the distribution of electron density, are crucial for understanding its reactivity and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms, particularly N2, and positive potential (electron-deficient regions) around the hydrogen atoms of the methyl group and in the vicinity of the bromine atoms (sigma-hole), making them potential sites for nucleophilic and electrophilic attack, respectively.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the bromine atoms, while the LUMO will likely be distributed over the pyrazole ring.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of various spectroscopic properties, aiding in the characterization and identification of the molecule.

Vibrational Spectroscopy (IR)

A frequency calculation on the optimized geometry of this compound will yield its theoretical infrared (IR) spectrum.

Experimental Protocol: Theoretical IR Spectrum Generation

-

Software: Gaussian, ORCA, or a similar package.

-

Input: The optimized molecular geometry of this compound.

-

Method: DFT with the same functional and basis set used for geometry optimization (e.g., B3LYP/6-311+G(d,p)).

-

Procedure:

-

Perform a frequency calculation.

-

The output will provide the vibrational frequencies and their corresponding IR intensities.

-

It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.

-

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (methyl) | 2950 - 3050 |

| C-H stretching (ring) | 3100 - 3150 |

| C=N stretching | 1500 - 1550 |

| C=C stretching | 1450 - 1500 |

| C-N stretching | 1300 - 1350 |

| C-Br stretching | 500 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy